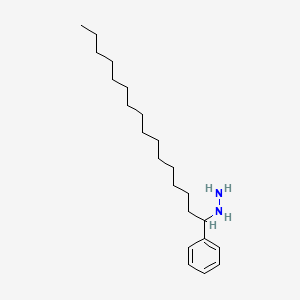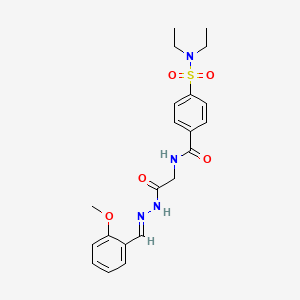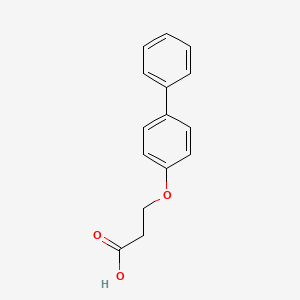
3-(4-Phenylphenoxy)propanoic acid
Vue d'ensemble
Description
3-(4-Phenylphenoxy)propanoic acid is a chemical compound with the CAS Number: 63472-21-9 . It has a molecular weight of 242.27 . The compound is stored at room temperature and is in solid form . Its IUPAC name is 3-([1,1’-biphenyl]-4-yloxy)propanoic acid .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium hydroxide and water at 100℃ . Another method uses potassium tert-butyrate in tetrahydrofuran at 20℃ . Other methods involve the use of sulfuric acid , hydrogen chloride in water for 2 hours under reflux , and trifluoroacetic acid in dichloromethane at 0 - 20℃ .Molecular Structure Analysis
The linear formula of this compound is C15H14O3 . The InChI code is 1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 242.27 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Renewable Building Block for Materials Science
3-(4-Phenylphenoxy)propanoic acid, explored under different names and structures in the realm of green chemistry, serves as a renewable building block enhancing the reactivity of molecules towards benzoxazine ring formation. This sustainable alternative to phenol provides specific properties of benzoxazine to aliphatic –OH bearing molecules, indicating its potential in developing materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).
Antioxidant and Anti-inflammatory Properties
The compound has been identified in the context of its antioxidant and anti-inflammatory properties. Structurally related phenolic compounds have shown modest inhibitory activities in macrophage cells, enriching the chemical information regarding their potential in anti-inflammatory effects (Ren et al., 2021).
Metabolomics and Health Implications
In metabolomics, phenolic metabolites, including structures resembling this compound, have been quantified in human biological matrices, providing insights into co-metabolism between humans and the gastrointestinal microbiota. Such studies underscore the compound's relevance in understanding health conditions like schizophrenia and autism (Obrenovich et al., 2018).
Antioxidant Activity Relationship
The structure–activity relationship of similar phenolic acids has been explored for their antioxidant capacity, offering a basis for understanding how the compound might behave as an antioxidant. These studies help in delineating how the number of phenolic groups and the type of alkyl spacer influence the compound's antioxidant activity (Siquet et al., 2006).
Novel Applications in Biolabels and Chemoprevention
Additionally, this compound derivatives have been investigated for novel applications, such as in the synthesis of highly fluorescent Schiff-base aluminium complexes for biolabels, demonstrating its utility in bioimaging and diagnostics (Briggs et al., 2002). Moreover, certain derivatives have been noted for promising cancer chemopreventive properties, indicating the compound's potential in developing novel chemopreventive drugs (Curini et al., 2006).
Safety and Hazards
The compound has several safety warnings associated with it. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers The relevant papers for 3-(4-Phenylphenoxy)propanoic acid include a study on the synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and a study on 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite .
Propriétés
IUPAC Name |
3-(4-phenylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-11-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVZXSPIOGTQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

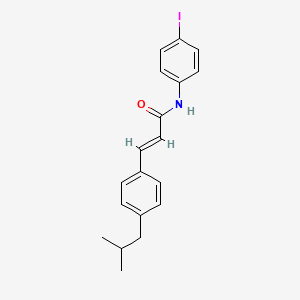
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)
![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)
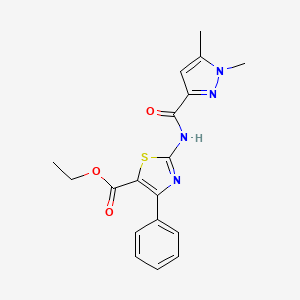
![N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713371.png)

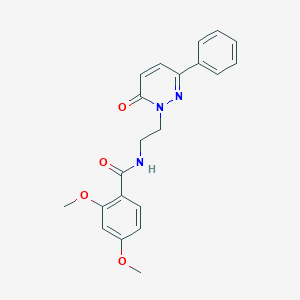
![3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2713378.png)

![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2713382.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
